molecular formula C11H9F3INO3 B13504186 N-Trifluoroacetyl-4-iodophenylalanine

N-Trifluoroacetyl-4-iodophenylalanine

Katalognummer: B13504186
Molekulargewicht: 387.09 g/mol
InChI-Schlüssel: FDXXWODRLVQIOO-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Trifluoroacetyl-4-iodophenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom and an iodine atom at the para position of the benzene ring. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-4-iodophenylalanine typically involves the protection of the amino group of 4-iodophenylalanine with a trifluoroacetyl group. One common method involves the reaction of 4-iodophenylalanine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Trifluoroacetyl-4-iodophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidophenylalanine, while oxidation with potassium permanganate could produce 4-iodobenzoic acid .

Wissenschaftliche Forschungsanwendungen

N-Trifluoroacetyl-4-iodophenylalanine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Trifluoroacetyl-4-iodophenylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The iodine atom can also facilitate the compound’s incorporation into radiopharmaceuticals, allowing for targeted imaging and therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodophenylalanine: A phenylalanine derivative with an iodine atom at the para position but without the trifluoroacetyl group.

    N-Trifluoroacetylphenylalanine: Similar to N-Trifluoroacetyl-4-iodophenylalanine but lacks the iodine atom.

Uniqueness

This compound is unique due to the presence of both the trifluoroacetyl and iodine groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H9F3INO3

Molekulargewicht

387.09 g/mol

IUPAC-Name

(2S)-3-(4-iodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H9F3INO3/c12-11(13,14)10(19)16-8(9(17)18)5-6-1-3-7(15)4-2-6/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1

InChI-Schlüssel

FDXXWODRLVQIOO-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.